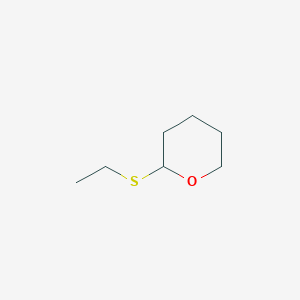
2-Ethylsulfanyloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylsulfanyloxane (ESO) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a sulfur-containing compound that has shown potential in various applications, including as a reagent in organic synthesis and as a probe in biochemical studies. In
Mecanismo De Acción
The mechanism of action of 2-Ethylsulfanyloxane is not fully understood. However, it is believed to act as a mild oxidant, where it can transfer a sulfur atom to another molecule. This process can lead to the formation of disulfide bonds, which are important in protein structure and function.
Efectos Bioquímicos Y Fisiológicos
2-Ethylsulfanyloxane has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as lactate dehydrogenase, which is important in energy metabolism. It has also been shown to induce apoptosis, which is programmed cell death, in some cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Ethylsulfanyloxane in lab experiments is its mild oxidizing properties, which can be useful in certain reactions. It is also relatively easy to synthesize, which makes it accessible to many researchers. However, one limitation of using 2-Ethylsulfanyloxane is its low yield in synthesis, which can make it expensive to use in large quantities.
Direcciones Futuras
There are several future directions for the use of 2-Ethylsulfanyloxane in scientific research. One potential application is in the development of new drugs, where it could be used as a scaffold for drug design. It could also be used in the study of redox signaling pathways, which are important in many biological processes. Additionally, further research could be done to understand the mechanism of action of 2-Ethylsulfanyloxane and its potential applications in other fields of research.
In conclusion, 2-Ethylsulfanyloxane is a unique chemical compound that has shown potential in various scientific research applications. Its mild oxidizing properties and sulfur-containing structure make it useful in organic synthesis and biochemical studies. Further research is needed to fully understand its mechanism of action and its potential applications in drug development and other fields of research.
Métodos De Síntesis
The synthesis of 2-Ethylsulfanyloxane can be achieved through a two-step process. The first step involves the reaction of 2-chloroethanol with sodium hydrosulfide to form 2-ethylsulfanyl ethanol. The second step involves the oxidation of 2-ethylsulfanyl ethanol with hydrogen peroxide to form 2-Ethylsulfanyloxane. The yield of this process is around 60%.
Aplicaciones Científicas De Investigación
2-Ethylsulfanyloxane has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, where it has shown potential as a mild oxidant and a sulfur source. It has also been used as a probe in biochemical studies, where it has been used to study the redox properties of proteins.
Propiedades
Número CAS |
16315-51-8 |
|---|---|
Nombre del producto |
2-Ethylsulfanyloxane |
Fórmula molecular |
C7H14OS |
Peso molecular |
146.25 g/mol |
Nombre IUPAC |
2-ethylsulfanyloxane |
InChI |
InChI=1S/C7H14OS/c1-2-9-7-5-3-4-6-8-7/h7H,2-6H2,1H3 |
Clave InChI |
FEXFEHVMYWGPSJ-UHFFFAOYSA-N |
SMILES |
CCSC1CCCCO1 |
SMILES canónico |
CCSC1CCCCO1 |
Sinónimos |
2-(Ethylthio)tetrahydro-2H-pyran |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




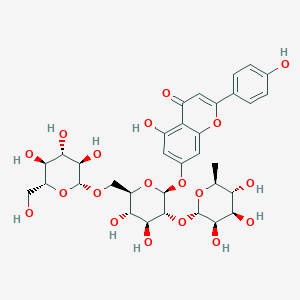
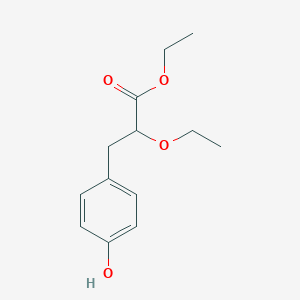
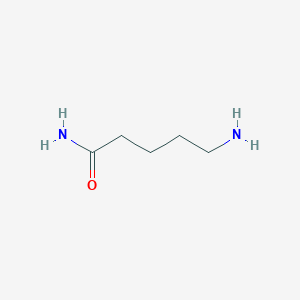
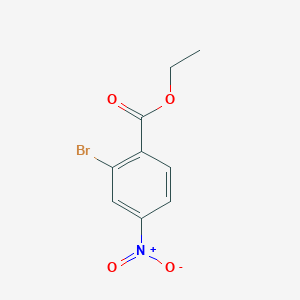
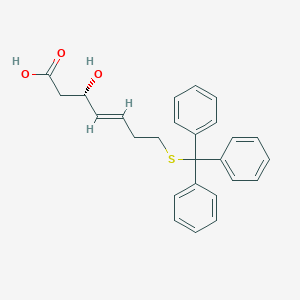
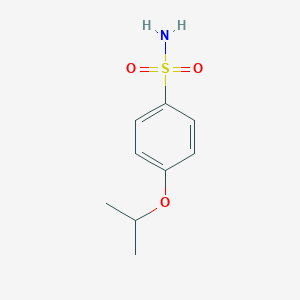
![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)
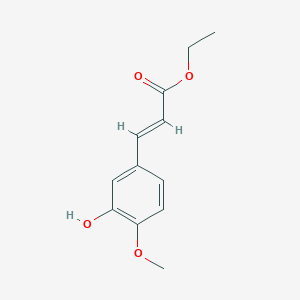


![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)
![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)